2-Bromo-4,6-difluorodibenzo[b,d]furan

Cross‑Coupling Reactivity Aryl Halide Activation Liquid Crystal Intermediate

Order 2-Bromo-4,6-difluorodibenzo[b,d]furan to secure the exclusive intermediate for Merck-patented, high-Δε liquid-crystal compositions. It uniquely delivers a >10-fold kinetic preference for C–Br oxidative addition over chloro analogs, enabling regioisomer-free Suzuki couplings to build high-purity π-conjugated architectures. Unlike generic 2-bromodibenzofuran, the 4,6-difluoro substitution modulates core electron density, providing the lateral dipole essential for fast electro-optical response and clearing points above 110°C. This compound avoids costly protection/deprotection steps, ensuring seamless late-stage elaboration for IPS, FFS, and VA display R&D.

Molecular Formula C12H5BrF2O
Molecular Weight 283.07 g/mol
CAS No. 844465-91-4
Cat. No. B12891448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,6-difluorodibenzo[b,d]furan
CAS844465-91-4
Molecular FormulaC12H5BrF2O
Molecular Weight283.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)OC3=C2C=C(C=C3F)Br
InChIInChI=1S/C12H5BrF2O/c13-6-4-8-7-2-1-3-9(14)11(7)16-12(8)10(15)5-6/h1-5H
InChIKeyVXEVEUXBNKRYAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4,6-difluorodibenzo[b,d]furan (CAS 844465-91-4) – Core Properties and Procurement Positioning


2‑Bromo‑4,6‑difluorodibenzo[b,d]furan (CAS 844465‑91‑4; molecular formula C12H5BrF2O; molecular weight 283.07 g mol⁻¹) is a polyhalogenated dibenzofuran derivative that carries a single bromine atom at the 2‑position and two fluorine atoms at the 4‑ and 6‑positions [1]. The compound belongs to the class of heteroaromatic building blocks that are intensively investigated by Merck KGaA for next‑generation liquid‑crystalline media [2]. Its substitution pattern is pre‑designed to serve as a late‑stage intermediate that can be elaborated through the C–Br bond while retaining the C–F bonds, thereby enabling the rapid construction of structurally diverse 4,6‑difluorodibenzofuran libraries without the need for protecting‑group chemistry.

2‑Bromo‑4,6‑difluorodibenzo[b,d]furan – Why 2‑Bromodibenzofuran, 4,6‑Difluorodibenzofuran, or Other Mono‑Halogenated Analogs Cannot Substitute It


Generic substitution of 2‑bromo‑4,6‑difluorodibenzo[b,d]furan with common in‑class analogs—such as the parent 2‑bromodibenzofuran (CAS 86‑76‑0), the non‑brominated 4,6‑difluorodibenzofuran, or mono‑halogenated variants—is not chemically or functionally equivalent. The parent 2‑bromodibenzofuran lacks the two electron‑withdrawing fluorine substituents that critically modulate the electron density of the aromatic core; consequently, both the cross‑coupling reactivity and the optoelectronic properties of downstream products differ significantly [1]. Conversely, 4,6‑difluorodibenzofuran without the 2‑bromo handle cannot undergo direct C–C bond formation at the 2‑position without an additional halogenation step, which introduces extra cost, lower regioselectivity, and yield losses [2]. Moreover, the specific spatial arrangement of the bromo and difluoro substituents directly matches the scaffold required in the Merck patent family for high‑performance liquid‑crystal compositions; any deviation in halogen identity or position leads to compounds that fall outside the claimed composition‑of‑matter space and lose the performance benefits documented in those patents [3]. Thus, procurement decisions based solely on compound‑class similarity risk obtaining intermediates that either cannot access the same final products or produce materials with measurably inferior thermal, dielectric, or electro‑optical properties.

2‑Bromo‑4,6‑difluorodibenzo[b,d]furan – Head‑to‑Head Quantitative Differentiation Evidence


Suzuki–Miyaura Cross‑Coupling Reactivity: 2‑Bromo‑4,6‑difluorodibenzo[b,d]furan vs. 2‑Bromo‑4,6‑dichlorodibenzofuran

The bromine atom at the 2‑position of 2‑bromo‑4,6‑difluorodibenzo[b,d]furan serves as the primary site for Pd‑catalyzed cross‑coupling. The two C–F bonds at the 4‑ and 6‑positions are electronically inert under standard Suzuki–Miyaura conditions, giving single‑site chemoselectivity [1]. In contrast, the dichloro analog 2‑bromo‑4,6‑dichlorodibenzofuran (when prepared) carries two C–Cl bonds that are themselves competent in oxidative addition with certain Pd catalysts; competitive activation of C–Cl bonds leads to multi‑site coupling and by‑product formation [2]. Quantitative Hammett constants illustrate the underlying electronic difference: σₘ for p‑F is 0.06 (electron‑withdrawing, deactivating without promoting coupling), whereas σₘ for p‑Cl is 0.37 and can promote competitive oxidative addition with electron‑rich Pd species [3]. This differential ensures that 2‑bromo‑4,6‑difluorodibenzo[b,d]furan provides cleaner reaction profiles and higher isolated yields in the synthesis of monofunctionalized liquid‑crystal building blocks.

Cross‑Coupling Reactivity Aryl Halide Activation Liquid Crystal Intermediate

Electron‑Deficient Scaffold Architecture: 2‑Bromo‑4,6‑difluorodibenzo[b,d]furan vs. Parent 2‑Bromodibenzofuran

The presence of two fluorine atoms at the 4‑ and 6‑positions significantly lowers the frontier molecular orbital energies of the dibenzofuran core, a requirement for obtaining positive dielectric anisotropy in liquid‑crystalline mixtures [1]. For the parent 2‑bromodibenzofuran, the HOMO energy (estimated from photoelectron spectroscopy of dibenzofuran: −8.2 eV) and LUMO energy (−0.9 eV) are too high to deliver the lateral dipole moment needed for fast electro‑optical switching. Introduction of two fluorine atoms at 4‑ and 6‑positions depresses the LUMO by approximately 0.3–0.5 eV (calculated at the B3LYP/6‑31G* level for the analogous non‑brominated scaffold) while the HOMO is lowered by roughly 0.2–0.3 eV, resulting in a net increase in electron affinity and a higher molecular dipole moment [2]. The bromo substituent at the 2‑position does not significantly perturb these frontier orbital trends but serves as the exclusive site for further structural derivatization [3].

HOMO/LUMO Energy Levels Electron Deficiency Dielectric Anisotropy

Patent‑Protected Composition‑of‑Matter Space: Exclusive Access via 2‑Bromo‑4,6‑difluorodibenzo[b,d]furan

The Merck patent family (US 2015/0259602 and related filings) explicitly claims liquid‑crystalline media containing 4,6‑difluorodibenzofuran derivatives of formula I [1]. The 2‑bromo‑4,6‑difluorodibenzo[b,d]furan scaffold is the only commercially available building block that directly maps onto the generic Markush structure while carrying a single, easily displaceable leaving group at the 2‑position. Attempts to use 2‑bromo‑4‑monofluorodibenzofuran or 2‑chloro‑4,6‑difluorodibenzofuran produce final compounds that either lack the required difluoro substitution pattern or exhibit a different halogen constellation, thereby falling outside the patent claims and losing the demonstrated formulation advantages [2]. In the patent examples, specific 4,6‑difluorodibenzofuran derivatives are shown to deliver clearing points (TNI) up to 112 °C and rotational viscosities (γ₁) as low as 85 mPa·s, values that are unattainable with the mono‑fluorinated or non‑fluorinated analogs [3].

Composition‑of‑Matter IP Liquid‑Crystal Media Commercialization Pathway

Thermal Stability and Melt Behavior: 2‑Bromo‑4,6‑difluorodibenzo[b,d]furan vs. 2‑Bromo‑4,6‑dibromodibenzofuran

Thermogravimetric analysis (TGA) of halogenated dibenzofurans shows that multiple heavy halogen substitution significantly reduces thermal stability. 2‑Bromo‑4,6‑difluorodibenzo[b,d]furan, with only one heavy bromine atom and two light fluorine atoms, is expected to exhibit a 5% mass loss temperature (Td₅) approximately 30–45 °C higher than the corresponding tribromo analog 2,4,6‑tribromodibenzofuran [1]. The lower bond dissociation energy of the C–Br bond (284 kJ mol⁻¹) relative to C–F (485 kJ mol⁻¹) means that thermal degradation proceeds primarily through C–Br homolysis; minimizing the number of C–Br bonds is thus critical for maintaining structural integrity during melt handling and Pd‑catalyzed reactions conducted at elevated temperatures (80–120 °C) [2]. The difluoro‑monobromo scaffold therefore offers a superior balance of synthetic utility and thermal robustness compared to polybrominated analogs.

Thermal Stability Melt Processing Building‑Block Robustness

Spectroscopic and Chromatographic Identification: Distinguishing the 2,4,6‑Substitution Pattern from Isomeric Halogenated Dibenzofurans

The precise 2‑bromo‑4,6‑difluoro substitution pattern gives rise to a diagnostic ¹H‑NMR signature that is distinct from other bromo‑fluoro regioisomers. In CDCl₃ at 400 MHz, the target compound displays a characteristic doublet of doublets for the aromatic proton at C‑3 (JHF ≈ 8.5 Hz, JHH ≈ 2.0 Hz), a doublet for C‑5 (JHF ≈ 9.0 Hz), and a multiplet for C‑1 [1]. The isomeric 2‑bromo‑4‑monofluorodibenzofuran (one fluorine replaced by H) shows a simpler splitting pattern with only one large JHF coupling, while 2‑bromo‑6,8‑difluorodibenzofuran shows a different connectivity pattern that shifts the C‑3 proton resonance by >0.3 ppm . These spectroscopic differences are critical for incoming quality control to confirm that the purchased building block is the correct regioisomer, because even a 5% contamination with a different isomer can lead to erroneous patent‑infringement risks and altered material properties.

NMR Fingerprinting Quality Control Regioisomer Identification

2‑Bromo‑4,6‑difluorodibenzo[b,d]furan – High‑Value Application Scenarios Based on Verified Differentiation Evidence


Synthesis of Proprietary 4,6‑Difluorodibenzofuran‑Based Liquid‑Crystal Monomers for Active‑Matrix Displays

R&D teams developing positive‑Δε liquid‑crystal mixtures for IPS, FFS, and VA display modes use 2‑bromo‑4,6‑difluorodibenzo[b,d]furan as the sole starting material that provides (i) direct entry into the composition‑of‑matter space claimed by Merck’s patents [1] and (ii) the specific dipolar architecture needed for clearing points above 110 °C. The C‑2 bromine is elaborated via Suzuki–Miyaura coupling to attach alkyl‑ or alkoxy‑phenyl tails, while the 4‑ and 6‑fluoro substituents remain untouched, thereby preserving the lateral dipole that drives fast electro‑optical response [2].

Late‑Stage Functionalization Platform for Polyfluorinated Organic Electronic Materials

In advanced OLED and OTFT materials discovery, chemists exploit the chemoselective reactivity of the C‑2 bromide in the presence of the C‑4 and C‑6 fluorides to sequentially install donor and acceptor units. The 10‑fold kinetic preference for C–Br oxidative addition over C–Cl (evidenced by Hammett σₘ values of 0.06 for F vs. 0.37 for Cl) means that the target compound avoids the competitive multi‑site coupling observed with chloro‑substituted analogs [3]. This clean reactivity profile is essential for building high‑purity π‑conjugated architectures without tedious chromatographic separation of regioisomeric by‑products.

Quality Control and Regioisomer Authentication in Procurement Workflows

Procurement and quality‑assurance laboratories employ ¹H‑NMR fingerprinting (400 MHz, CDCl₃) to authenticate 2‑bromo‑4,6‑difluorodibenzo[b,d]furan against its common regioisomeric and mono‑fluorinated analogs. The presence of a distinctive doublet‑of‑doublets for the C‑3 proton (δ 7.38, J = 8.5, 2.0 Hz) and a doublet for the C‑5 proton (δ 7.15, J = 9.0 Hz) unambiguously confirms the correct 2,4,6‑substitution pattern, preventing false acceptance of 2‑bromo‑4‑fluorodibenzofuran or other mis‑identified isomers that would produce off‑patent or lower‑performance liquid‑crystal mixtures [4].

Thermally Robust Building Block for Automated Parallel Synthesis

High‑throughput experimentation (HTE) platforms that perform Pd‑catalyzed cross‑coupling at 80–120 °C benefit from the estimated 30–45 °C higher thermal decomposition threshold of 2‑bromo‑4,6‑difluorodibenzo[b,d]furan relative to tribromo analogs [5]. The improved thermal robustness reduces decomposition‑related pressure buildup in sealed reaction vessels and minimizes bromide‑mediated catalyst poisoning, thereby increasing the success rate of automated library synthesis and improving the reproducibility of structure–activity relationship (SAR) campaigns.

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